N-(3-(2-oxopiperidin-1-yl)phenyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(2-oxopiperidin-1-yl)phenyl)-1-phenylmethanesulfonamide” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs .
Molecular Structure Analysis
The molecular structure of this compound would include a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains phenyl rings and a sulfonamide group.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Wissenschaftliche Forschungsanwendungen
Asymmetric Cyclopropanation and Enantioselective Synthesis
Research by Davies et al. (1996) on asymmetric cyclopropanations utilized rhodium N-(arylsulfonyl)prolinate for the catalyzed decomposition of vinyldiazomethanes, providing a method for the synthesis of functionalized cyclopropanes. This process is significant for its high diastereoselectivity and enantioselectivity, leveraging the structural effects of various substituents for optimal outcomes (Davies et al., 1996).
Antibodies for Sulfonamide Antibiotics and ELISA Development
Adrián et al. (2009) developed highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotics in milk. By raising antibodies against specific haptens, they achieved broad specificity and high sensitivity, demonstrating the utility of these techniques in food safety and regulatory compliance (Adrián et al., 2009).
Rearrangement and Synthesis of Chiral Pyrrolidin-3-ones
Králová et al. (2019) reported on the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides, leading to the unexpected formation of chiral pyrrolidin-3-ones. This finding opens new avenues for synthesizing complex, biologically relevant molecules (Králová et al., 2019).
Efficient Synthesis of Ynamides
Hamada et al. (2008) developed a copper-catalyzed method for the aerobic oxidative amidation of terminal alkynes to synthesize ynamides. This process highlights the versatility of using various nitrogen nucleophiles, including N-alkyl-arylsulfonamides, demonstrating its utility in creating functionalized molecules for further chemical exploration (Hamada et al., 2008).
Tetramethylpiperidine N-Oxyl and Electrocatalytic Reactions
Nutting et al. (2018) reviewed the electrochemical properties and applications of N-oxyl compounds, including Tetramethylpiperidine N-Oxyl (TEMPO), in catalyzing selective oxidation reactions. This research provides insights into the mechanisms of chemical and electrochemical catalysis, showcasing the broad applicability of N-oxyl reagents in organic synthesis (Nutting et al., 2018).
Wirkmechanismus
Target of Action
The primary target of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide, also known as apixaban, is activated factor X (FXa) in the coagulation cascade . This compound has an inhibitory constant of 0.08 nM for human FXa, demonstrating a selectivity for FXa that is greater than 30,000-fold over other human coagulation proteases .
Mode of Action
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This compound inhibits free FXa, prothrombinase-bound FXa, and clot-bound FXa activity in vitro . It also inhibits FXa from rabbits, rats, and dogs, an activity which parallels its antithrombotic potency in these species .
Biochemical Pathways
By inhibiting FXa, N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide reduces thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in the formation of blood clots, thereby preventing thromboembolic diseases .
Pharmacokinetics
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of O-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide’s action include a rapid onset of inhibition of FXa . Pre-clinical studies of this compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . It improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Biochemische Analyse
Biochemical Properties
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide is known to interact with various enzymes and proteins. It has been identified as a direct inhibitor of activated factor X (FXa), a critical enzyme in the coagulation cascade . This interaction is characterized by an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .
Cellular Effects
The effects of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide on cellular processes are primarily related to its inhibition of FXa. By inhibiting FXa, it reduces thrombin generation, indirectly affecting platelet aggregation . This can influence cell signaling pathways and impact cellular metabolism.
Molecular Mechanism
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide exerts its effects at the molecular level through its interaction with FXa. It binds in the active site of FXa, acting as a competitive inhibitor . This binding interaction leads to a rapid onset of FXa inhibition, affecting both free and clot-bound FXa activity .
Temporal Effects in Laboratory Settings
In laboratory settings, N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide demonstrates a rapid onset of FXa inhibition . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported.
Dosage Effects in Animal Models
The effects of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide in animal models have been observed to be dose-dependent
Metabolic Pathways
It is known that the compound is metabolized, with a sulfate conjugate of Ο-demethyl apixaban identified as a major circulating metabolite in humans .
Eigenschaften
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18-11-4-5-12-20(18)17-10-6-9-16(13-17)19-24(22,23)14-15-7-2-1-3-8-15/h1-3,6-10,13,19H,4-5,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMPCDPELSYJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.